molecular formula C24H23N3O4 B10985566 N-[2-(4-methoxyphenyl)ethyl]-2-[1-(naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]acetamide

N-[2-(4-methoxyphenyl)ethyl]-2-[1-(naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]acetamide

Cat. No.: B10985566
M. Wt: 417.5 g/mol
InChI Key: SLJZYRCELQQSFR-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENETHYL)-2-[1-(1-NAPHTHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a methoxyphenethyl group and a naphthyl-imidazolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENETHYL)-2-[1-(1-NAPHTHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenethylamine with 1-naphthyl isocyanate to form an intermediate, which is then cyclized to produce the final imidazolidinyl compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENETHYL)-2-[1-(1-NAPHTHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenethyl group, using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with Pd/C), and bases (e.g., sodium hydride). Reaction conditions typically involve specific temperatures, pressures, and solvent systems to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-METHOXYPHENETHYL)-2-[1-(1-NAPHTHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENETHYL)-2-[1-(1-NAPHTHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-METHOXYPHENETHYL)-2-[1-(1-NAPHTHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE is unique due to its combination of a methoxyphenethyl group and a naphthyl-imidazolidinyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-(1-naphthalen-1-yl-2,5-dioxoimidazolidin-4-yl)acetamide

InChI

InChI=1S/C24H23N3O4/c1-31-18-11-9-16(10-12-18)13-14-25-22(28)15-20-23(29)27(24(30)26-20)21-8-4-6-17-5-2-3-7-19(17)21/h2-12,20H,13-15H2,1H3,(H,25,28)(H,26,30)

InChI Key

SLJZYRCELQQSFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CC2C(=O)N(C(=O)N2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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